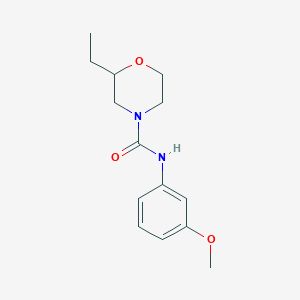
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide, also known as EMMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMMC is a morpholine derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide is not fully understood, but it has been suggested that 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide exerts its effects through the inhibition of various enzymes, including histone deacetylases and proteasomes. 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has also been found to modulate the expression of various genes involved in cancer and inflammation.
Biochemical and Physiological Effects
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and enhancement of memory consolidation and retrieval. 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has also been found to modulate the expression of various genes involved in cancer and inflammation.
実験室実験の利点と制限
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has some limitations, including its potential toxicity and limited availability.
将来の方向性
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has shown promising results in various fields, and future research should focus on further elucidating its mechanism of action, optimizing its pharmacological properties, and developing new derivatives with improved efficacy and safety. Additionally, 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide should be studied in clinical trials to evaluate its potential as a therapeutic agent for various diseases.
合成法
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide can be synthesized through various methods, including the reaction of 3-methoxybenzylamine with ethyl chloroformate in the presence of triethylamine, followed by the reaction with morpholine in the presence of triethylamine. Another method involves the reaction of 3-methoxybenzylamine with ethyl chloroformate in the presence of triethylamine, followed by the reaction with morpholine in the presence of triethylamine and 4-dimethylaminopyridine. These methods have been found to be efficient and yield high purity 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide.
科学的研究の応用
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has also been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in animal models. In drug discovery, 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties. In neuroscience, 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has been found to enhance memory consolidation and retrieval in animal models.
特性
IUPAC Name |
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-12-10-16(7-8-19-12)14(17)15-11-5-4-6-13(9-11)18-2/h4-6,9,12H,3,7-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDAPLMYANTNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

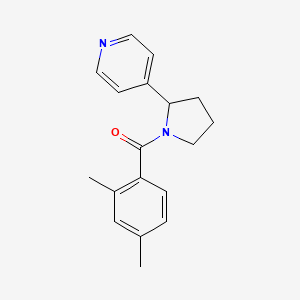
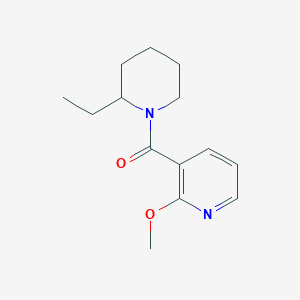
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)
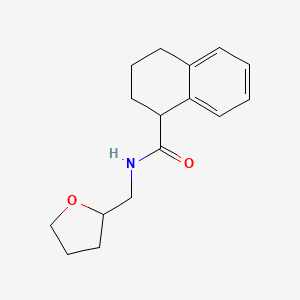
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B7494197.png)
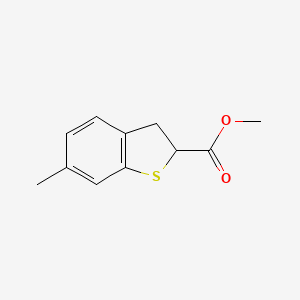
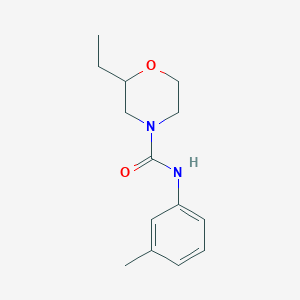
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)

![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)
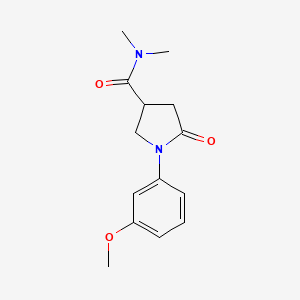
![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)

![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)